N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide
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Overview
Description
N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide is a complex organic compound that features a unique combination of functional groups, including a fluoro-substituted aromatic ring, a boronic ester, and a cyclopropanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide typically involves multiple steps:
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Formation of the Boronic Ester: : The initial step involves the preparation of the boronic ester. This can be achieved through the reaction of 3-fluoro-4-bromophenylboronic acid with pinacol in the presence of a base such as potassium carbonate and a palladium catalyst under Suzuki coupling conditions .
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Cyclopropanation: : The next step is the cyclopropanation of the intermediate product. This can be done using diazomethane or a similar cyclopropanating agent in the presence of a suitable catalyst .
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Sulfonamide Formation: : Finally, the sulfonamide group is introduced by reacting the cyclopropane intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the boronic ester site, leading to the formation of boronic acids or other oxidized derivatives .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Amines or reduced sulfonamide derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide serves as a versatile intermediate for the construction of complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology and Medicine
The compound’s unique structure, including the fluoro and sulfonamide groups, makes it a candidate for drug development. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals, while sulfonamides are known for their antibacterial and diuretic properties.
Industry
In materials science, this compound can be used in the synthesis of advanced polymers and materials with specific electronic or optical properties. Its boronic ester group can participate in polymerization reactions, leading to the formation of boron-containing polymers with unique characteristics.
Mechanism of Action
The mechanism by which N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide exerts its effects depends on its application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. The fluoro group can enhance binding affinity to biological targets, while the sulfonamide group can mimic natural substrates or inhibitors.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide: Similar in structure but with an ethanesulfonamide group instead of a cyclopropanesulfonamide.
4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide: Another boronic ester derivative with a different substitution pattern.
Uniqueness
N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide is unique due to its combination of a fluoro-substituted aromatic ring, a boronic ester, and a cyclopropanesulfonamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for diverse applications in research and industry.
Properties
IUPAC Name |
N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BFNO4S/c1-14(2)15(3,4)22-16(21-14)12-8-5-10(9-13(12)17)18-23(19,20)11-6-7-11/h5,8-9,11,18H,6-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGHTZWGDAPOCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NS(=O)(=O)C3CC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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